molecular formula C22H20N2O6 B1670942 DRF-1042 CAS No. 200619-13-2

DRF-1042

Cat. No.: B1670942
CAS No.: 200619-13-2
M. Wt: 408.4 g/mol
InChI Key: XAKLYHGHEFMDAP-IAXKEJLGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DRF-1042 is a camptothecin analog with significant anticancer activity. It is an orally active compound that inhibits DNA topoisomerase I, an enzyme crucial for DNA replication and transcription. This compound has shown promising results in preclinical studies, particularly against solid tumors such as prostate and colon cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

DRF-1042 is synthesized through a series of chemical reactions starting from camptothecinThis modification introduces an additional chiral center, making this compound a diastereomeric mixture of 20 (S), 5 ® and 20 (S), 5 (S) in an approximate 1:1 ratio .

Industrial Production Methods

The industrial production of this compound involves optimizing the synthetic route to ensure high yield and purity. The process includes several purification steps to separate the desired diastereomers and remove any impurities. The final product is obtained as a stable lactone form, which is crucial for its biological activity .

Chemical Reactions Analysis

Types of Reactions

DRF-1042 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various camptothecin analogs with modifications at the 5-position. These analogs are evaluated for their anticancer activity and stability .

Scientific Research Applications

DRF-1042 has a wide range of scientific research applications:

    Chemistry: It is used as a model compound to study the structure-activity relationship of camptothecin analogs.

    Biology: The compound is used to investigate the role of DNA topoisomerase I in cellular processes.

    Medicine: this compound is being evaluated in preclinical and clinical studies for its potential to treat various cancers, including those resistant to conventional therapies.

    Industry: The compound’s stability and activity make it a candidate for developing new anticancer drugs

Mechanism of Action

DRF-1042 exerts its effects by inhibiting DNA topoisomerase I. This enzyme is responsible for relieving the torsional strain in DNA during replication and transcription by creating transient single-strand breaks. This compound stabilizes the topoisomerase I-DNA cleavage complex, preventing the re-ligation of the DNA strand. This leads to the accumulation of DNA breaks, ultimately causing cell death. The compound’s unique structure, with an additional chiral center, contributes to its superior lactone stability and anticancer activity .

Comparison with Similar Compounds

Similar Compounds

    Camptothecin: The parent compound from which DRF-1042 is derived. It also inhibits DNA topoisomerase I but has lower stability and higher toxicity.

    Topotecan: A camptothecin analog used clinically for treating ovarian and small cell lung cancer. It has a different substitution pattern, leading to variations in activity and toxicity.

    Irinotecan: Another camptothecin analog used for colorectal cancer. .

Uniqueness of this compound

This compound is unique due to its additional chiral center and superior lactone stability. These features contribute to its enhanced anticancer activity and reduced toxicity compared to other camptothecin analogs. The compound’s ability to inhibit DNA topoisomerase I effectively, even in multi-drug resistant cancer cell lines, makes it a promising candidate for further development .

Properties

IUPAC Name

(19S)-19-ethyl-19-hydroxy-12-(2-hydroxyethoxy)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O6/c1-2-22(28)15-10-17-18-13(9-12-5-3-4-6-16(12)23-18)20(29-8-7-25)24(17)19(26)14(15)11-30-21(22)27/h3-6,9-10,20,25,28H,2,7-8,11H2,1H3/t20?,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAKLYHGHEFMDAP-IAXKEJLGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3C(C4=CC5=CC=CC=C5N=C4C3=C2)OCCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3C(C4=CC5=CC=CC=C5N=C4C3=C2)OCCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

200619-13-2
Record name DRF-1042
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0200619132
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DRF-1042
Source DrugBank
URL https://www.drugbank.ca/drugs/DB17152
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name DRF-1042
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/461WVF206P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DRF-1042
Reactant of Route 2
DRF-1042
Reactant of Route 3
DRF-1042
Reactant of Route 4
DRF-1042
Reactant of Route 5
DRF-1042
Reactant of Route 6
DRF-1042

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.